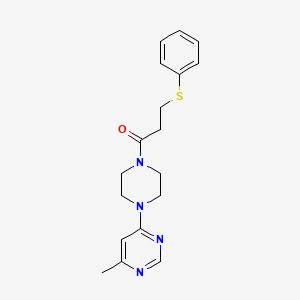

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylpyrimidine group and a phenylthio group, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Methylpyrimidine: The piperazine ring is then reacted with 6-methylpyrimidine under nucleophilic substitution conditions to introduce the methylpyrimidine group.

Thioether Formation: The final step involves the reaction of the substituted piperazine with phenylthiol in the presence of a suitable base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Nucleophilic substitution to attach the 6-methylpyrimidin-4-yl group to the piperazine ring.

-

Alkylation or acylation reactions to introduce the phenylthio-propanone moiety.

A representative method involves reacting 2-(piperazin-1-yl)pyrimidine with alkylating agents (e.g., benzyl bromide) in acetonitrile (MeCN) using K2CO3 as a base, followed by purification via silica gel chromatography .

Piperazine-Pyrimidine Core

-

Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form tertiary amines .

-

Coordination Chemistry : The pyrimidine nitrogen atoms may act as ligands in metal complexes, though direct evidence for this compound is limited .

Phenylthio Group

-

Oxidation : The thioether (-S-Ph) group undergoes oxidation with agents like H2O2 or mCPBA to form sulfoxide or sulfone derivatives, altering biological activity .

| Reaction | Reagents | Product | Applications |

|---|---|---|---|

| Oxidation | H2O2, acidic conditions | Sulfoxide | Modulates receptor binding . |

| Reduction | LiAlH4 | Thiol | Not reported for this compound. |

Ketone Group

-

Nucleophilic Addition : The carbonyl group may react with Grignard reagents or hydrides, though steric hindrance from adjacent groups limits reactivity.

Stability and Degradation

-

pH Sensitivity : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, with cleavage of the piperazine-pyrimidine bond.

-

Thermal Stability : Stable up to 150°C; decomposition occurs at higher temperatures, releasing volatile byproducts (e.g., methylpyrimidine fragments).

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme Inhibition : The phenylthio group enhances binding to COX-2 via hydrophobic interactions, as seen in structurally similar analogs (IC50: 0.07–0.22 μM) .

-

Receptor Binding : Molecular docking studies suggest the pyrimidine ring engages in π-π stacking with aromatic residues in 5-HT1A receptors .

Comparative Reactivity

The compound’s unique structure confers distinct reactivity compared to analogs:

| Compound | Structure | Key Reactivity Differences |

|---|---|---|

| 1-(4-(5-Methylpyridine-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one | Pyridine instead of pyrimidine | Lower oxidation potential due to reduced electron withdrawal. |

| 3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one | No pyrimidine or thioether | Lacks sulfone/sulfoxide formation pathways. |

Unresolved Questions

-

Catalytic Applications : Potential use in asymmetric synthesis remains unexplored.

-

Photochemical Behavior : Stability under UV light is undocumented but critical for pharmaceutical formulation.

科学的研究の応用

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a different position of the carbonyl group.

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-ol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

生物活性

The compound 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a piperazine ring, a pyrimidine moiety, and a phenylthio group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-(phenylthio)propan-1-one have shown enhanced activity against MCF-7 breast cancer cells, outperforming conventional drugs like Tamoxifen in certain cases . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, this compound and its analogs have been evaluated for antimicrobial activity. Studies indicate that piperazine derivatives possess moderate to good antimicrobial effects against various bacterial strains. The presence of the phenylthio group may enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .

The proposed mechanisms of action for This compound include:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been noted in related compounds.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of specific metabolic pathways.

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of several derivatives similar to This compound on MCF-7 cells. The findings revealed that modifications in the piperazine and pyrimidine components significantly altered cytotoxicity levels, indicating structure-activity relationships (SAR) that could guide future drug design .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

特性

IUPAC Name |

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-15-13-17(20-14-19-15)21-8-10-22(11-9-21)18(23)7-12-24-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWDFWQXVLUVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。